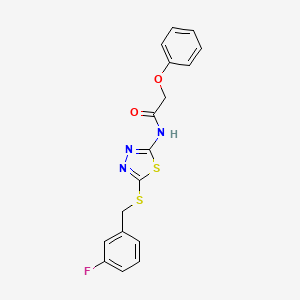

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S2/c18-13-6-4-5-12(9-13)11-24-17-21-20-16(25-17)19-15(22)10-23-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAOLWCXMKTGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Attachment of the Phenoxyacetamide Moiety: The final step involves the coupling of the thiadiazole derivative with phenoxyacetic acid or its derivatives using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is its potential anticancer properties. Research indicates that thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving caspase activation .

Synthesis and Structure

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring by reacting thiosemicarbazide with carbon disulfide.

- Introduction of the 3-fluorobenzyl group through nucleophilic substitution.

- Coupling with phenoxyacetic acid derivatives to yield the final product.

Beyond anticancer effects, this compound may exhibit other biological activities:

- Antimicrobial Properties : Similar thiadiazole compounds have demonstrated antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models .

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives similar to this compound:

Case Study 1: Cytotoxic Evaluation

A study evaluated various thiadiazole derivatives against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Apoptosis Induction

Research on related compounds demonstrated their ability to induce apoptosis via the caspase pathway. Compounds were found to activate caspases 3 and 9 significantly in treated cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5d) correlate with higher melting points compared to electron-donating groups (e.g., benzylthio in 6b). The 3-fluorobenzylthio group in the target compound may similarly elevate its melting point due to the fluorine atom’s electronegativity.

- Synthetic Yields : Benzylthio derivatives (e.g., 5h, 6b) exhibit higher yields (79–88%) compared to chlorinated analogs (69–82%), suggesting steric or electronic factors influence reaction efficiency .

Key Insights :

- Antimicrobial Activity: Benzylthio and arylthio derivatives (e.g., 5c, 52) show efficacy against Gram-positive and Gram-negative bacteria . The target compound’s phenoxy group may enhance membrane penetration, potentiating similar effects.

- Anticancer Potential: Compounds with bulky aromatic substituents (e.g., 3 and 8 in ) inhibit Akt, a key kinase in cancer progression. The 3-fluorobenzylthio group in the target compound may similarly interact with hydrophobic kinase domains .

- Antiproliferative Effects : Ureido-substituted thiadiazoles (e.g., 4g) exhibit cytotoxicity, likely via DNA intercalation or enzyme inhibition .

Molecular Interactions and Docking Studies

highlights the role of π-π interactions , hydrogen bonds, and salt bridges in stabilizing compound-Akt complexes . For example:

- Compound 8 (Nitrobenzothiazol derivative) forms π-π interactions with Akt’s Phe-442 residue.

- The 3-fluorobenzylthio group in the target compound could mimic these interactions, with fluorine enhancing binding affinity via polar interactions.

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, characterized by a thiadiazole ring and a phenoxyacetamide moiety, contributes significantly to its biological efficacy.

Chemical Structure and Properties

The compound can be represented by the molecular formula . The presence of fluorine and sulfur atoms in the structure enhances its reactivity and potential interactions with biological targets. The compound's unique structural features allow for various chemical interactions that are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds within the same class have demonstrated cytotoxic effects against HeLa cancer cells, with IC50 values indicating potent inhibitory effects on cell proliferation .

Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide | HeLa | 0.37 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | TBD | TBD |

| Sorafenib | HeLa | 7.91 | VEGFR-2 inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : The compound can bind to specific receptors on the cell surface, influencing signaling pathways that lead to apoptosis or growth inhibition.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death .

Case Studies

A study conducted on similar thiadiazole derivatives revealed that modifications in the substituent groups significantly affected their biological activity. For example, derivatives with halogen substitutions demonstrated enhanced anticancer potency compared to their non-halogenated counterparts .

In another case study focusing on a related compound, it was found that the introduction of a 3-fluorobenzyl group increased lipophilicity and stability, which correlated with improved interaction with biological targets .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Thiadiazole core formation : Reacting thiosemicarbazides with phosphorus oxychloride to generate 1,3,4-thiadiazole intermediates .

- Thioether linkage : Introducing the 3-fluorobenzylthio group via alkylation of a thiol precursor under mild conditions (e.g., acetone at room temperature) .

- Acetamide coupling : Final condensation of the thiadiazole intermediate with 2-phenoxyacetic acid derivatives using coupling agents like EDCI/HOBt or POCl₃ .

Critical parameters : Reaction time (4–24 hrs), solvent polarity (acetone or ethanol), and stoichiometric ratios (1:1 for intermediates) to avoid side products .

Q. How can structural characterization of this compound be rigorously validated?

Use a combination of spectroscopic and analytical techniques:

- FT-IR : Confirm thiadiazole ring vibrations (~1,650 cm⁻¹ for C=N) and thioether S–C stretching (~680 cm⁻¹) .

- NMR : ¹H NMR should show peaks for the 3-fluorobenzyl group (δ 4.5–4.7 ppm for SCH₂) and phenoxy protons (δ 6.8–7.3 ppm) . ¹³C NMR will verify the acetamide carbonyl (~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Validation : Cross-check with elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What in vitro models are suitable for initial anticancer activity screening?

- Cell lines : Use MCF-7 (breast) and A549 (lung) cancer cells, as these are standard for thiadiazole derivatives .

- Assay : MTT or SRB assays to determine IC₅₀ values. Include cisplatin as a positive control (e.g., IC₅₀ = 0.034–0.084 mmol/L for similar compounds) .

- Selectivity : Test NIH3T3 (non-cancerous fibroblasts) to assess toxicity thresholds. A selectivity index >3 indicates therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Key SAR insights from analogous thiadiazoles:

- 3-Fluorobenzyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake . Substitution with electron-withdrawing groups (e.g., -F) improves metabolic stability .

- Phenoxyacetamide moiety : Bulky substituents (e.g., 2-isopropyl-5-methylphenoxy) increase steric hindrance, potentially improving target specificity .

- Thiadiazole core : Essential for π-stacking interactions with enzyme active sites (e.g., aromatase or NMDA receptors) .

Methodology : Synthesize derivatives with variations in the benzylthio or phenoxy groups and compare IC₅₀ values .

Q. How can computational tools resolve contradictions in biological data?

- Free Energy Perturbation (FEP) : Predict binding affinities to targets like NMDA receptors or aromatase. FEP-guided optimization improved BBB permeability in similar compounds by 40% .

- Molecular docking : Identify key interactions (e.g., hydrogen bonds with Thr877 of aromatase) .

- ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks .

Q. What strategies address low solubility or bioavailability in preclinical studies?

- Salt formation : Use hydrochloride or sodium salts to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the phenoxy moiety, which are cleaved in vivo .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life by 2–3× .

Q. How can crystallography resolve structural ambiguities in derivatives?

- X-ray diffraction : Use SHELX programs for structure refinement. SHELXL is robust for small-molecule crystallography, even with twinned data .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) .

Case study : Co-crystallization of intermediates (e.g., thioacetamide derivatives) revealed conformational flexibility in the thiadiazole ring .

Data Contradiction Analysis

Q. How to interpret conflicting IC₅₀ values across studies?

- Assay variability : MTT (measures mitochondrial activity) vs. SRB (protein content) may yield discrepancies. Normalize data using Z-factor scores .

- Cell passage number : Later passages (e.g., >30) may develop resistance. Use low-passage cells (≤10) .

- Compound purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.